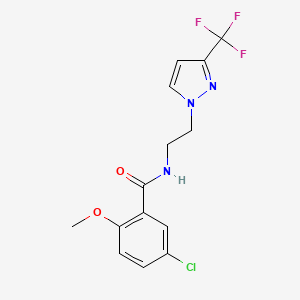

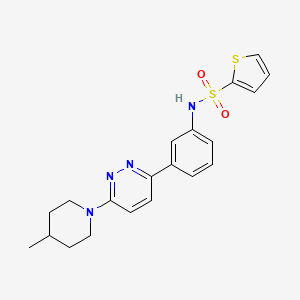

N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide” is a chemical compound with the molecular formula C23H26N4O2S . It is available for purchase from certain chemical suppliers.

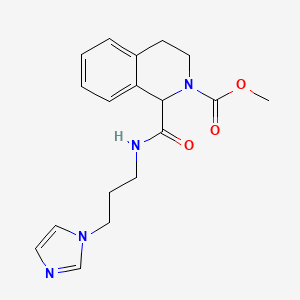

Molecular Structure Analysis

The molecular structure of this compound includes a thiophene-2-sulfonamide group attached to a phenyl ring, which is further connected to a pyridazin-3-yl group with a 4-methylpiperidin-1-yl substituent .Physical and Chemical Properties Analysis

This compound has a molecular weight of 422.55. It has 6 hydrogen bond acceptors and 1 hydrogen bond donor. It has 5 rotatable bonds and 6 nitrogen and oxygen atoms. Its partition coefficient (logP) is 5.195 and its distribution coefficient (logD) is 5.189. Its water solubility (LogSw) is -5.11. Its polar surface area is 65.275 .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds : Research demonstrates the synthesis of various heterocyclic compounds containing a sulfonamido moiety, which are significant in the development of new substances with biological activity. These compounds have shown potential as inhibitors of human carbonic anhydrases, which are involved in several biochemical processes (Komshina et al., 2020).

Antibacterial and Antimicrobial Activities : Studies indicate the efficacy of sulfonamide derivatives in exhibiting antibacterial properties. Novel heterocyclic compounds containing sulfonamido moieties have been synthesized and tested for their antibacterial activity, indicating their potential in medical and pharmaceutical applications (Azab et al., 2013).

One-Pot Synthesis Techniques : Research has been conducted on the one-pot synthesis of various sulfonamides, showcasing efficient methods for producing these compounds. This includes the synthesis of N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides using catalytic zinc chloride, which presents an efficient and cost-effective approach (Yu et al., 2014).

Study of Interaction with Proteins : The interaction between sulfonamide derivatives and proteins like bovine serum albumin has been studied. This research is crucial for understanding the pharmacokinetics and pharmacodynamics of these compounds (Zhang et al., 2015).

Potential Anticancer Properties : Some studies have focused on the synthesis of sulfonamide derivatives and their evaluation as potential anticancer agents. This includes the investigation of their cytotoxic effects on various cancer cell lines, highlighting the potential of these compounds in cancer treatment (Redda et al., 2011).

Eigenschaften

IUPAC Name |

N-[3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2S2/c1-15-9-11-24(12-10-15)19-8-7-18(21-22-19)16-4-2-5-17(14-16)23-28(25,26)20-6-3-13-27-20/h2-8,13-15,23H,9-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOJIUXQIUGXGLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Azabicyclo[3.1.1]heptan-6-one](/img/structure/B2368062.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide](/img/structure/B2368065.png)

![2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2368068.png)

![1-(3,4-dimethylphenyl)-5-oxo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B2368071.png)

![Methyl 4-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}phenyl sulfone](/img/structure/B2368075.png)